NVR 3-778

Description

Structure

3D Structure

Properties

IUPAC Name |

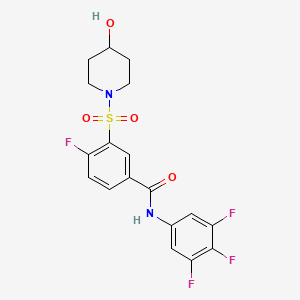

4-fluoro-3-(4-hydroxypiperidin-1-yl)sulfonyl-N-(3,4,5-trifluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N2O4S/c19-13-2-1-10(18(26)23-11-8-14(20)17(22)15(21)9-11)7-16(13)29(27,28)24-5-3-12(25)4-6-24/h1-2,7-9,12,25H,3-6H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMFSVNFPUPGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C(=C3)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445790-55-5 | |

| Record name | Benzamide, 4-fluoro-3-[(4-hydroxypiperidin-1-yl)sulfonyl]-N-(3,4,5-trifluorophenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

NVR 3-778: A Deep Dive into the Mechanism of Action of a First-in-Class HBV Capsid Assembly Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVR 3-778 is a pioneering, orally bioavailable capsid assembly modulator (CAM) belonging to the sulfamoylbenzamide (SBA) class, developed for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] This technical guide elucidates the core mechanism of action of this compound, detailing its interaction with the HBV core protein (HBc) and its subsequent impact on viral replication. We present a comprehensive overview of its preclinical antiviral activity, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanism and experimental workflows.

Introduction to this compound and its Target

Chronic HBV infection remains a significant global health challenge, with current treatments primarily focused on suppressing viral replication through nucleos(t)ide analogs (NAs) and interferons. This compound represents a novel therapeutic strategy by targeting a different aspect of the viral lifecycle: capsid assembly.[3] The HBV capsid, formed by the self-assembly of core protein dimers, is crucial for several stages of viral replication, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and the transport of the viral genome to the nucleus.[4] By modulating this process, this compound offers a distinct mechanism of action with the potential for additive or synergistic effects when used in combination with existing therapies.[5]

Core Mechanism of Action: Misdirection of Capsid Assembly

This compound's primary mechanism of action is the allosteric modulation of the HBV core protein. It binds to a hydrophobic pocket at the interface between core protein dimers, a critical interaction point for the formation of the viral capsid.[5][6] This binding induces a conformational change in the core protein, leading to an acceleration and misdirection of capsid assembly.[7]

The resulting capsids are non-functional and aberrant. Crucially, they are formed without encapsidating the viral pgRNA and the viral polymerase.[6][8] This prevention of pgRNA encapsidation is a key step that halts the viral replication cascade, as it precludes the reverse transcription of pgRNA into HBV DNA.[8] Consequently, this compound inhibits the production of new infectious, DNA-containing virions.[1] Furthermore, it has been shown to inhibit the production of HBV RNA-containing particles.[6]

dot

Caption: HBV Replication Cycle and this compound's Point of Intervention.

Quantitative Preclinical Data

This compound has demonstrated potent and pan-genotypic antiviral activity in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | Parameter Measured | Mean EC₅₀ (µM) | Genotype | Reference |

| HepG2.2.15 | HBV DNA | 0.40 | D | [1][5] |

| Primary Human Hepatocytes (PHH) | HBV DNA | 0.81 | D | [1][5] |

| PHH | HBV Antigens | 3.7 - 4.8 | D | [1][5] |

| PHH | Intracellular HBV RNA | 3.7 - 4.8 | D | [1][5] |

Table 2: Pan-Genotypic Activity of this compound

| HBV Genotype | EC₅₀ (µM) |

| A | 0.35 |

| B | 0.42 |

| C | 0.38 |

| D | 0.40 |

| E | 0.33 |

| F | 0.39 |

| G | 0.45 |

| H | 0.37 |

| Data derived from preclinical studies in cell culture. |

Table 3: Phase 1b Clinical Trial Data (28-day treatment)

| Treatment Group | Mean HBV DNA Reduction (log₁₀ IU/mL) | Mean HBV RNA Reduction (log₁₀ copies/mL) | Reference |

| This compound (600 mg BID) | 1.72 | 1.42 | [9][10] |

| Pegylated Interferon (pegIFN) | 1.06 | 0.89 | [9][10] |

| This compound + pegIFN | 1.97 | 2.09 | [9][10] |

This compound exhibits a lack of cross-resistance with nucleos(t)ide inhibitors of HBV replication.[1][5] In combination with NAs, it has shown additive to synergistic antiviral activity.[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical characterization of this compound.

Antiviral Activity Assay in HepG2.2.15 Cells

This assay is used to determine the 50% effective concentration (EC₅₀) of this compound against HBV replication.

-

Cell Culture: HepG2.2.15 cells, which constitutively produce HBV particles, are seeded in 96-well plates and cultured in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418.

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) and a positive control (e.g., entecavir) are included.

-

Incubation: The cells are incubated for 6 days, with the medium and compound being replaced every 2-3 days.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

HBV DNA Quantification: Extracellular HBV DNA is quantified from the supernatant using a real-time quantitative PCR (qPCR) assay. The supernatant is first treated with DNase to remove any contaminating plasmid DNA. Viral particles are then lysed to release the HBV DNA, which is subsequently purified and used as a template for qPCR.

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Capsid Assembly and pgRNA Encapsidation Assay

This assay evaluates the effect of this compound on the formation of HBV capsids and the packaging of pgRNA.

-

Cell Lysis: HepG2.2.15 cells, treated with this compound as described above, are lysed using a non-denaturing lysis buffer.

-

Native Agarose Gel Electrophoresis: The cell lysates are separated on a native agarose gel to preserve the integrity of the viral capsids.

-

Western Blot for Capsids: The proteins are transferred to a nitrocellulose membrane, which is then probed with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). This allows for the visualization of intact capsids.

-

Southern Blot for Encapsidated DNA: For the detection of encapsidated DNA, the gel is treated to denature the DNA within the capsids, which is then transferred to a nylon membrane and hybridized with a radiolabeled HBV-specific DNA probe.

-

Northern Blot for Encapsidated RNA: To detect encapsidated pgRNA, the gel is similarly treated, and the RNA is transferred to a membrane and hybridized with a radiolabeled HBV-specific RNA probe.

-

Analysis: The intensity of the bands corresponding to capsids, encapsidated DNA, and encapsidated RNA are quantified to determine the effect of this compound on each of these components. A reduction in encapsidated DNA and RNA with an increase in aberrant or empty capsids is indicative of the compound's mechanism of action.[8]

dot

Caption: A typical workflow for determining the in vitro antiviral activity of this compound.

Combination Therapy and Resistance Profile

A key advantage of this compound's unique mechanism of action is its potential for use in combination therapies. Preclinical studies have shown that this compound has an additive or synergistic effect when combined with nucleos(t)ide analogs.[5] This is because they target different steps in the viral replication cycle. While NAs inhibit the reverse transcriptase enzyme, this compound prevents the formation of the substrate for this enzyme (the pgRNA-containing capsid). This dual-pronged attack can lead to a more profound and sustained suppression of viral replication.

dot

Caption: Synergistic action of this compound and Nucleos(t)ide Analogs.

Mutations conferring resistance to this compound have been identified within the hydrophobic binding pocket of the core protein at the dimer-dimer interface.[5] This is consistent with its mechanism of action. Importantly, HBV variants with resistance to NAs remain sensitive to this compound, highlighting the lack of cross-resistance between these two classes of antivirals.[6]

Conclusion

This compound represents a significant advancement in the field of HBV therapeutics. Its novel mechanism of action, centered on the misdirection of capsid assembly and the inhibition of pgRNA encapsidation, provides a powerful new tool to combat HBV replication. The preclinical and early clinical data demonstrate its potent, pan-genotypic activity and favorable profile for use in combination therapies. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate the potential of this compound and other capsid assembly modulators in the quest for a functional cure for chronic hepatitis B.

References

- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Antiviral Activity, Safety, and Pharmacokinetics of Capsid Assembly Modulator this compound in Patients with Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

NVR 3-778: A Technical Overview of its Discovery and Preclinical Development as a First-in-Class HBV Capsid Assembly Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVR 3-778 is a pioneering, orally bioavailable, first-in-class capsid assembly modulator (CAM) belonging to the sulfamoylbenzamide (SBA) class of compounds, specifically designed to combat chronic hepatitis B virus (HBV) infection.[1][2] Its unique mechanism of action, which involves the disruption of viral capsid assembly, represents a significant advancement in anti-HBV therapy, offering a new therapeutic avenue beyond traditional nucleoside/nucleotide analogues and interferon therapy.[1] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical pathways and processes.

Discovery and Lead Optimization

The journey to this compound began with the identification of the sulfamoylbenzamide (SBA) scaffold as a potent inhibitor of HBV replication. This discovery was the result of a cell-based high-throughput screening of a library containing 26,900 small molecules.[3] The initial screen utilized an immortalized mouse hepatocyte-derived stable cell line capable of supporting a high level of HBV replication in a tetracycline-inducible manner, identifying the SBA derivatives as significantly reducing cytoplasmic HBV DNA.[3]

Subsequent structure-activity relationship (SAR) studies were instrumental in refining the initial hits into a clinical candidate.[3][4] These studies focused on optimizing the antiviral potency and pharmacokinetic properties of the SBA scaffold. Key modifications included the introduction of fluorine substituents, which were found to confer submicromolar antiviral activity in human hepatoma cells.[3] Further optimization of the A and B rings of the SBA core led to the identification of more potent derivatives.[4] This iterative process of chemical modification and biological testing, guided by in silico modeling and molecular docking studies, ultimately led to the selection of this compound as a lead compound for further development.[2]

Mechanism of Action

This compound exerts its antiviral effect by targeting the HBV core protein (HBc), a critical component in the viral life cycle.[5] The core protein plays a pivotal role in the assembly of the viral capsid, a protective shell that encloses the viral genome and polymerase.[2] this compound acts as a capsid assembly modulator, binding to a hydrophobic pocket at the dimer-dimer interface of the core protein.[3][4] This binding event accelerates the assembly of core protein dimers into capsid-like structures that are devoid of the viral pregenomic RNA (pgRNA) and polymerase.[2][4]

By promoting the formation of these "empty" capsids, this compound effectively disrupts the normal process of nucleocapsid formation, which is essential for viral replication.[3] This dual mechanism of action—inhibiting pgRNA encapsidation and preventing the formation of replication-competent virions—leads to a significant reduction in both viral DNA and RNA levels.[3][6]

dot

References

- 1. Discovery and antiviral profile of new sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a New Sulfonamide Hepatitis B Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of sulfamoylbenzamide-based capsid assembly modulators for hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

NVR 3-778: A Technical Guide to its Target, Binding Site, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core scientific principles behind NVR 3-778, a first-in-class capsid assembly modulator (CAM) developed for the treatment of chronic Hepatitis B Virus (HBV) infection. This document details the molecular target and binding site of this compound, presents quantitative data on its antiviral activity, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action within the viral life cycle.

Executive Summary

This compound is a potent and selective inhibitor of HBV replication that functions by targeting the viral core protein (HBc). By binding to a specific hydrophobic pocket at the dimer-dimer interface of HBc, this compound induces the misdirection of capsid assembly, leading to the formation of non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA). This disruption of a critical step in the viral life cycle effectively halts HBV replication. This guide will explore the technical details of these processes.

Target Protein and Binding Site

The molecular target of this compound is the Hepatitis B Virus core protein (HBc) .[1][2][3] HBc is a crucial multifunctional protein that forms the viral nucleocapsid, which is essential for pgRNA encapsidation and reverse transcription.

The specific binding site of this compound is a hydrophobic pocket located at the interface where HBc dimers associate to form the viral capsid .[1][4] This allosteric binding site is critical for the proper geometry and kinetics of capsid assembly. By occupying this pocket, this compound induces a conformational change in the core protein that leads to aberrant and accelerated assembly of capsids that are unable to package the viral genome.[1][4]

Quantitative Data

The antiviral activity of this compound has been quantified in various in vitro systems. The following tables summarize the key efficacy data.

Table 1: In Vitro Antiviral Activity of this compound in HepG2.2.15 Cells [1][5]

| Parameter | Mean EC₅₀ (µM) |

| Intracellular HBV rcDNA | 0.34 |

| Secreted HBV DNA | 0.40 |

| Intracellular Encapsidated pgRNA | 0.44 |

| Secreted HBV RNA | Not specified in top results |

Table 2: Antiviral Activity of this compound Against Different HBV Genotypes [1]

| Genotype | Mean EC₅₀ (µM) |

| A | 0.20 - 0.58 |

| B | 0.20 - 0.58 |

| C | 0.20 - 0.58 |

| D | 0.20 - 0.58 |

| E | 0.20 - 0.58 |

| F | 0.20 - 0.58 |

| G | 0.20 - 0.58 |

| H | 0.20 - 0.58 |

Table 3: Antiviral Activity of this compound in Primary Human Hepatocytes (PHH) [1][4][5]

| Parameter | EC₅₀ (µM) |

| HBV DNA | 0.81 |

| HBsAg Production | 4.8 |

| HBeAg Production | 3.7 - 4.8 |

| Intracellular HBV RNA | 3.7 - 4.8 |

Experimental Protocols

This section details the methodologies employed to characterize the antiviral activity and mechanism of action of this compound.

In Vitro Antiviral Activity in HepG2.2.15 Cells

Objective: To determine the concentration-dependent inhibitory effect of this compound on HBV replication in a stable cell line.

Methodology:

-

Cell Culture: HepG2.2.15 cells, which stably replicate HBV, are maintained in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum (FBS), Geneticin (380 µg/ml), L-glutamine (2 mM), penicillin (100 units/ml), and streptomycin (100 µg/ml).[1]

-

Compound Treatment: Cells are seeded in 96-well plates. After adherence, the cells are treated with serial dilutions of this compound for a total of 6 days, with a medium change containing fresh compound on day 3.[1]

-

Quantification of Viral Nucleic Acids:

-

Extracellular HBV DNA and RNA: Supernatants are collected and treated with DNase to remove any contaminating plasmid DNA. Viral nucleic acids are then quantified using a branched DNA (bDNA) assay or a quantitative PCR (qPCR) assay.[1]

-

Intracellular Encapsidated HBV DNA and pgRNA: Cells are lysed, and the cytoplasmic fraction is treated with S7 nuclease to digest non-encapsidated nucleic acids. The encapsidated viral genomes are then extracted and quantified by bDNA or qPCR.[1]

-

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic regression model.

Cell Viability Assay

Objective: To assess the cytotoxicity of this compound.

Methodology:

-

Cell Treatment: HepG2.2.15 cells are seeded in 96-well plates and treated with serial dilutions of this compound for 6 days, with a medium change on day 3.[1]

-

ATP Quantification: Cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[1] This assay measures ATP levels, which correlate with the number of metabolically active cells.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

De Novo Infection in Primary Human Hepatocytes (PHH)

Objective: To evaluate the efficacy of this compound in a more physiologically relevant primary cell model of HBV infection.

Methodology:

-

Cell Culture and Infection: Cryopreserved primary human hepatocytes are seeded in collagen-coated plates. The following day, the cells are infected with an HBV inoculum (200 genome equivalents/cell) prepared from the supernatant of HepG2.2.15 cells.[1]

-

Compound Treatment: this compound is added at the time of infection and maintained in the culture medium for the duration of the experiment, with regular medium changes.

-

Endpoint Analysis: After a defined period, cell culture supernatants are collected to quantify secreted HBV DNA, HBsAg, and HBeAg. Intracellular HBV RNA is also measured from cell lysates.[1]

In Vitro Capsid Assembly Assay (Electron Microscopy)

Objective: To visually confirm the effect of this compound on HBV capsid assembly.

Methodology:

-

Protein Preparation: Purified recombinant HBV core protein (Cp149) is used for the assembly reaction.[6]

-

Assembly Reaction: Cp149 is incubated with or without this compound in an assembly buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM NaCl) at room temperature overnight.[1][6]

-

Sample Preparation for EM: An aliquot of the reaction mixture is applied to a carbon-coated grid, stained with a negative stain (e.g., uranyl acetate), and allowed to air dry.[7]

-

Imaging: The grids are visualized using a transmission electron microscope (TEM) to observe the morphology of the assembled capsids.[1]

Visualizations

The following diagrams illustrate the HBV replication cycle and the experimental workflow for assessing the antiviral activity of this compound.

Caption: HBV Replication Cycle and the Point of Intervention by this compound.

Caption: General Experimental Workflow for this compound Characterization.

References

- 1. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

- 4. ch.promega.com [ch.promega.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04720B [pubs.rsc.org]

- 7. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of NVR-3-778: A First-in-Class Hepatitis B Virus Capsid Assembly Modulator

For Immediate Distribution

[CITY, STATE] – [DATE] – This technical whitepaper provides a comprehensive overview of the preclinical characterization of NVR-3-778, a novel, orally bioavailable sulfamoylbenzamide (SBA) class compound. NVR-3-778 is a first-in-class hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in preclinical studies. This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, in vitro efficacy, resistance profile, and pharmacokinetic properties.

Executive Summary

NVR-3-778 targets the HBV core protein, a critical component in the viral lifecycle, leading to the disruption of viral capsid assembly.[1][2] This novel mechanism of action results in the potent inhibition of pregenomic RNA (pgRNA) encapsidation and subsequent viral replication, ultimately reducing the production of both HBV DNA- and HBV RNA-containing particles.[1][3][4][5] Preclinical data demonstrates pan-genotypic antiviral activity, a favorable resistance profile with no cross-resistance to existing nucleos(t)ide analogs, and synergistic or additive effects when used in combination with these approved therapies.[3][4][6][7] Favorable pharmacokinetic properties observed in animal models further support its potential as a promising candidate for the treatment of chronic hepatitis B.[3][4]

Mechanism of Action

NVR-3-778 functions as a capsid assembly modulator by binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc).[3][4][7] This interaction induces an aberrant conformation of the core protein, leading to the assembly of non-functional capsids that are unable to properly encapsidate the viral pgRNA. Consequently, the downstream processes of reverse transcription and the formation of new infectious virions are inhibited.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

NVR 3-778: A Technical Whitepaper on its Pan-Genotypic Antiviral Activity Against Hepatitis B Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver complications, including cirrhosis and hepatocellular carcinoma. Current standard-of-care treatments, primarily nucleos(t)ide analogs, effectively suppress viral replication but rarely lead to a functional cure. The emergence of novel therapeutic agents targeting different aspects of the HBV lifecycle is crucial. NVR 3-778, a first-in-class capsid assembly modulator (CAM), represents a promising approach by targeting the viral core protein (HBc), a key player in multiple stages of viral replication. This technical guide provides an in-depth overview of the pan-genotypic activity of this compound against HBV, detailing its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is a sulfamoylbenzamide derivative that acts as a Class II capsid assembly modulator.[1][2] It allosterically binds to the dimer-dimer interface of the HBV core protein.[3][4] This binding induces a conformational change in the core protein, leading to the assembly of aberrant, non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA). By preventing the encapsidation of pgRNA, this compound effectively halts a critical step in the HBV replication cycle, thereby inhibiting the production of new infectious virions.[4]

Pan-Genotypic Activity of this compound

A key characteristic of an effective antiviral agent for HBV is its ability to inhibit all major viral genotypes. This compound has demonstrated potent, pan-genotypic activity against all eight major HBV genotypes (A-H).

Quantitative Antiviral Data

The antiviral activity of this compound has been quantified using various in vitro systems. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized below.

| Assay System | HBV Genotype | Parameter Measured | EC50 (µM) |

| HepG2 cells transiently transfected with HBV replicons | A | Secreted HBV DNA | 0.35 |

| B | Secreted HBV DNA | 0.42 | |

| C | Secreted HBV DNA | 0.38 | |

| D | Secreted HBV DNA | 0.40 | |

| E | Secreted HBV DNA | 0.33 | |

| F | Secreted HBV DNA | 0.45 | |

| G | Secreted HBV DNA | 0.39 | |

| H | Secreted HBV DNA | 0.41 | |

| HepG2.2.15 cells (stably transfected, Genotype D) | D | Secreted HBV DNA | 0.40 (mean)[3] |

| D | Intracellular rcDNA | 0.34 (mean) | |

| D | Intracellular encapsidated pgRNA | 0.44 (mean) | |

| Primary Human Hepatocytes (de novo infection) | - | HBV DNA | 0.81[3] |

| - | HBV Antigens (HBeAg, HBsAg) | 3.7 - 4.8[3] | |

| - | Intracellular HBV RNA | 3.7 - 4.8[3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's pan-genotypic activity.

Antiviral Activity in Stably Transfected HepG2.2.15 Cells

This assay utilizes the HepG2.2.15 cell line, which contains a stably integrated, replication-competent HBV genome (genotype D) and constitutively produces infectious virions.

Methodology:

-

Cell Culture: HepG2.2.15 cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418 for selection.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound for a specified period (e.g., 6 days), with media and compound refreshed at set intervals (e.g., every 2 days).

-

Quantification of Extracellular HBV DNA:

-

Supernatants are collected and clarified by centrifugation.

-

Viral particles are precipitated using polyethylene glycol (PEG).

-

The viral pellet is treated with DNase to remove any contaminating plasmid DNA.

-

Viral DNA is extracted and quantified by quantitative PCR (qPCR) using primers specific for the HBV genome.

-

-

Quantification of Intracellular HBV Replicative Intermediates:

-

Cells are lysed, and cytoplasmic extracts are prepared.

-

Nuclei are removed by centrifugation.

-

A portion of the cytoplasmic extract is used for Southern blot analysis to detect relaxed circular (rc) and single-stranded (ss) HBV DNA.

-

Another portion is treated with S7 nuclease to digest non-encapsidated nucleic acids, followed by extraction and quantification of encapsidated pgRNA and rcDNA by qPCR or Northern blot analysis.

-

-

Data Analysis: EC50 values are calculated by plotting the percentage of viral marker reduction against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Pan-Genotypic Activity Assessment in Transiently Transfected Cells

To evaluate the activity of this compound against different HBV genotypes, a transient transfection assay is employed.

Methodology:

-

Plasmid Constructs: Plasmids containing 1.1 to 1.3-mer overlength HBV genomes of genotypes A through H are used.

-

Cell Transfection: A human hepatoma cell line (e.g., Huh7 or HepG2) is transiently transfected with the respective HBV genotype-specific plasmids using a suitable transfection reagent.

-

Compound Treatment: Following transfection, cells are treated with serial dilutions of this compound for a defined period (e.g., 4-6 days).

-

Quantification of Secreted HBV DNA: Supernatants are collected, and the levels of secreted HBV DNA are quantified by qPCR as described above.

-

Data Analysis: EC50 values for each genotype are determined as previously described.

Antiviral Activity in Primary Human Hepatocytes (PHH)

PHH cultures represent a more physiologically relevant model for studying HBV infection.

Methodology:

-

Hepatocyte Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.

-

HBV Infection: Hepatocytes are infected with HBV at a specified multiplicity of infection (MOI).

-

Compound Treatment: After infection, the cells are treated with various concentrations of this compound.

-

Quantification of Viral Markers:

-

Extracellular HBV DNA: Supernatants are collected at different time points post-infection, and HBV DNA is quantified by qPCR.

-

Secreted Antigens: Levels of HBeAg and HBsAg in the supernatant are measured by enzyme-linked immunosorbent assay (ELISA).

-

Intracellular HBV RNA: Total intracellular RNA is extracted, and HBV RNA levels are quantified by reverse transcription-qPCR (RT-qPCR).

-

-

Data Analysis: EC50 values are calculated based on the reduction of each viral marker.

Conclusion

This compound is a potent, first-in-class capsid assembly modulator that demonstrates consistent, pan-genotypic antiviral activity against all major HBV genotypes. Its novel mechanism of action, which disrupts the proper formation of viral capsids and prevents pgRNA encapsidation, offers a distinct advantage over existing therapies. The robust in vitro data, generated using both stable cell lines and more physiologically relevant primary human hepatocyte models, strongly support its continued development as a key component of future combination therapies aimed at achieving a functional cure for chronic hepatitis B. This technical guide provides a comprehensive summary of the preclinical evidence supporting the pan-genotypic efficacy of this compound for the scientific and drug development community.

References

- 1. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04720B [pubs.rsc.org]

In Vivo Efficacy of NVR 3-778 in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of NVR 3-778, a first-in-class hepatitis B virus (HBV) capsid assembly modulator. The document summarizes key quantitative data from pivotal mouse model studies, details the experimental protocols employed, and illustrates the compound's mechanism of action and experimental workflows through diagrams.

Core Efficacy Data: Summary of In Vivo Studies

This compound has demonstrated significant antiviral activity in mouse models of HBV infection, primarily in urokinase-type plasminogen activator/severe combined immunodeficient (uPA/SCID) mice with humanized livers and in adeno-associated virus (AAV)-HBV mouse models.[1][2] The compound effectively reduces serum levels of HBV DNA and HBV RNA.[1][3]

Table 1: In Vivo Efficacy of this compound in uPA/SCID Mice with Humanized Livers

| Treatment Group | Duration | Change in Serum HBV DNA (log10 copies/mL) | Change in Serum HBV RNA (log10 copies/mL) | Reference |

| Vehicle (Control) | 6 weeks | No significant change | No significant change | [1] |

| This compound | 6 weeks | Significant reduction | Significant reduction | [1] |

| Entecavir | 6 weeks | Significant reduction | No significant change | [1] |

| Pegylated Interferon (peg-IFN) | 6 weeks | Reduction | Reduction | [1] |

| This compound + Entecavir | 6 weeks | Significant reduction | Significant reduction | [1] |

| This compound + peg-IFN | 6 weeks | Below limit of quantification | Below limit of quantification | [1] |

Table 2: Antiviral Activity of this compound in an HBV DNA Hydrodynamic Mouse Model

| Compound | In Vivo Efficacy | Reference |

| This compound | Comparable to its prodrug (1a) | [2] |

| Prodrug (1a) | Acceptable PK properties and comparable efficacy to this compound | [2] |

Mechanism of Action

This compound is a capsid assembly modulator (CAM) that targets the HBV core protein (HBc).[4][5] By binding to the hydrophobic pocket at the dimer-dimer interface of HBc, this compound induces the misassembly of core proteins into non-functional capsids.[4][6] This process inhibits the encapsidation of pregenomic RNA (pgRNA), a critical step in the HBV replication cycle, thereby blocking the production of both HBV DNA- and HBV RNA-containing viral particles.[4][5]

Mechanism of this compound Action

Experimental Protocols

uPA/SCID Mouse Model with Humanized Livers

This model is a cornerstone for in vivo HBV research, allowing for the stable infection and replication of HBV in a small animal model.

Protocol:

-

Animal Model: uPA+/+/SCID mice are used. These mice have a transgene that causes liver disease, which allows for repopulation with human hepatocytes.[7][8]

-

Humanization: Neonatal uPA/SCID mice are transplanted with primary human hepatocytes. The transplanted human cells progressively repopulate the mouse liver.[7]

-

HBV Infection: Once the mice have a chimeric human liver (typically 8 weeks post-transplantation), they are infected with an HBV genotype C preparation.[1] A stable, persistent infection is allowed to establish over 8 weeks.[1]

-

Treatment:

-

Mice are randomly assigned to treatment groups (n=5-6 per group).[1]

-

This compound is administered orally.

-

Entecavir is used as a comparator nucleos(t)ide analog.[1]

-

Pegylated interferon-alpha (peg-IFN) is used as an immunomodulatory comparator.[1]

-

A vehicle control group receives the administration vehicle.

-

Treatment duration is typically 6 weeks.[1]

-

-

Monitoring:

-

Analysis:

-

At the end of the study, livers are collected for immunohistochemistry and quantification of intrahepatic HBV DNA, covalently closed circular DNA (cccDNA), and HBV RNA.[1]

-

References

- 1. Efficacy of this compound, Alone and In Combination With Pegylated Interferon, vs Entecavir In uPA/SCID Mice With Humanized Livers and HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino acid prodrugs of NVR3-778: Design, synthesis and anti-HBV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The human liver-uPA-SCID mouse: a model for the evaluation of antiviral compounds against HBV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for chronic hepatitis B virus infection mouse model development by patient-derived orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]

NVR 3-778: A Deep Dive into its Impact on Hepatitis B Virus pgRNA Encapsidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hepatitis B Virus (HBV) core protein represents a critical, multifunctional target for novel antiviral therapies. Its proper assembly into capsids is essential for the encapsidation of pregenomic RNA (pgRNA), a pivotal step in viral replication. NVR 3-778, a first-in-class capsid assembly modulator (CAM), has emerged as a promising therapeutic agent that directly interferes with this process. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its profound effects on HBV pgRNA encapsidation. It synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a potent, orally bioavailable small molecule that belongs to the class of sulfamoylbenzamides.[1] It functions as a Core protein Allosteric Modulator (CpAM), binding to a hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc).[2][3] This binding event induces a conformational change in the core protein dimers, accelerating their assembly.[4][5] However, this accelerated assembly is aberrant, leading to the formation of non-functional capsids that are devoid of pgRNA and the viral polymerase.[6][7] By misdirecting capsid assembly, this compound effectively inhibits the encapsidation of pgRNA, thereby halting the viral replication cascade at a crucial juncture.[2][8][9] This novel mechanism of action distinguishes it from currently approved nucleos(t)ide analogs, which target the reverse transcriptase enzyme.[9]

Quantitative Analysis of this compound's Antiviral Activity

The antiviral potency of this compound has been quantified in various preclinical and clinical settings. The following tables summarize the key efficacy data, providing a clear comparison of its activity across different experimental systems.

Table 1: In Vitro Efficacy of this compound against HBV Replication

| Cell Line | Parameter Measured | EC50 (µM) | Reference |

| HepG2.2.15 | Secreted HBV DNA | 0.40 | [8][9] |

| HepG2.2.15 | Intracellular rcDNA | 0.34 | [9] |

| HepG2.2.15 | Intracellular Encapsidated HBV RNA | 0.44 | [9] |

| Primary Human Hepatocytes | HBV DNA | 0.81 | [8][9] |

| Primary Human Hepatocytes | Intracellular HBV RNA | 3.7 - 4.8 | [8][9] |

| HepG2.2.15 | HBeAg | IC50: 0.26 | [1] |

Table 2: Clinical Efficacy of this compound in HBeAg-Positive Patients (Phase 1b Study)

| Treatment Group | Duration | Mean Reduction in Serum HBV DNA (log10 IU/mL) | Mean Reduction in Serum HBV RNA (log10 copies/mL) | Reference |

| This compound (600 mg twice daily) | 28 days | 1.43 | 1.42 | [10][11] |

| This compound (600 mg twice daily) + pegIFN | 28 days | 1.97 | 2.09 | [10] |

| pegIFN alone | 28 days | 1.06 | 0.89 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on HBV pgRNA encapsidation.

Cell Culture and Maintenance of HBV-Expressing Cell Lines

The HepG2.2.15 cell line, which stably expresses HBV, is a cornerstone for in vitro studies of HBV replication.

-

Cell Line: HepG2.2.15 (derived from HepG2 cells transfected with a plasmid containing the full HBV genome).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418 to maintain selection for the HBV-expressing plasmid.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged every 3-4 days or when they reach 80-90% confluency. The cell monolayer is washed with phosphate-buffered saline (PBS) and detached using a 0.25% trypsin-EDTA solution.

Antiviral Compound Treatment

-

Compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then serially diluted in culture medium to the desired final concentrations.

-

Treatment Protocol: HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The cells are incubated for a specified period (e.g., 3-6 days), with the medium and compound being refreshed every 2-3 days.

Quantification of Encapsidated HBV pgRNA by RT-qPCR

This protocol details the measurement of pgRNA that has been successfully packaged into viral capsids.

-

Cell Lysis and Nuclease Treatment:

-

Treated cells are washed with cold PBS and lysed with a buffer containing a non-ionic detergent (e.g., NP-40) to release cytoplasmic contents.

-

The cell lysate is then treated with DNase I and RNase A to digest any non-encapsidated nucleic acids, leaving the pgRNA within the protective capsid intact.

-

-

Capsid Precipitation and RNA Extraction:

-

Intact capsids are precipitated from the lysate using polyethylene glycol (PEG) 8000.

-

The capsid pellet is resuspended, and the encapsidated RNA is extracted using a commercial RNA isolation kit or a standard phenol-chloroform extraction method.

-

-

Reverse Transcription and Quantitative PCR (RT-qPCR):

-

The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and HBV-specific primers.

-

The resulting cDNA is then quantified using real-time PCR (qPCR) with primers and a probe specific to a conserved region of the HBV pgRNA.

-

The amount of encapsidated pgRNA is normalized to the total amount of cellular RNA or a housekeeping gene.

-

Analysis of HBV Capsid Assembly by Native Agarose Gel Electrophoresis

This technique allows for the visualization of intact HBV capsids and the assessment of their assembly state.

-

Preparation of Cell Lysates:

-

Cells are lysed in a non-denaturing lysis buffer to preserve the integrity of the viral capsids.

-

-

Native Agarose Gel Electrophoresis:

-

The cell lysates are loaded onto a 1% agarose gel and subjected to electrophoresis in a native running buffer (e.g., Tris-acetate-EDTA). This separates the capsids based on their size and charge.

-

-

Transfer and Immunoblotting:

-

The separated capsids are transferred from the gel to a nitrocellulose or PVDF membrane.

-

The membrane is then probed with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.

-

The presence and migration pattern of the capsids can reveal the effects of this compound on capsid assembly, with misassembled or aggregated forms often showing altered mobility.

-

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Figure 1: Mechanism of Action of this compound on HBV pgRNA Encapsidation.

Figure 2: Experimental Workflow for Quantifying Encapsidated HBV pgRNA.

Figure 3: Experimental Workflow for Analyzing HBV Capsid Assembly.

Conclusion

This compound represents a significant advancement in the development of novel anti-HBV therapeutics. Its unique mechanism of action, centered on the allosteric modulation of capsid assembly to inhibit pgRNA encapsidation, offers a powerful new strategy to combat HBV replication. The quantitative data from both in vitro and early clinical studies underscore its potential as a potent antiviral agent. The experimental protocols detailed herein provide a framework for researchers to further investigate the effects of this compound and other capsid assembly modulators. As our understanding of the intricate process of HBV capsid formation continues to grow, so too will the opportunities to develop even more effective and targeted therapies to address this global health challenge.

References

- 1. A novel one-step quantitative reverse transcription PCR assay for selective amplification of hepatitis B virus pregenomic RNA from a mixture of HBV DNA and RNA in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. biofargo.com [biofargo.com]

- 4. researchgate.net [researchgate.net]

- 5. Induction of hepatitis B core protein aggregation targeting an unconventional binding site | eLife [elifesciences.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Native agarose gel electrophoresis for determination of viral capsid formation. [bio-protocol.org]

- 9. Native agarose gel electrophoresis and electroelution: A fast and cost-effective method to separate the small and large hepatitis B capsids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HBV capsid gel assay. [bio-protocol.org]

- 11. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

NVR 3-778: A Technical Guide on its Impact on Hepatitis B Virus cccDNA Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making it the central reservoir for viral persistence and a key target for curative therapies. NVR 3-778 is a first-in-class capsid assembly modulator (CAM) that has demonstrated significant antiviral activity by targeting the HBV core protein. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on cccDNA formation, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.

Introduction to HBV cccDNA and Capsid Assembly Modulators

The life cycle of HBV is complex, involving the conversion of the relaxed circular DNA (rcDNA) genome into the stable cccDNA form within the hepatocyte nucleus.[1][2] This cccDNA is notoriously difficult to eradicate with current antiviral therapies, such as nucleos(t)ide analogs, which primarily target the reverse transcription step.[3] The HBV core protein (HBc) plays a crucial role in the viral life cycle by assembling into icosahedral capsids that encapsidate the pregenomic RNA (pgRNA) and the viral polymerase.[4] This encapsidation is a prerequisite for reverse transcription and the subsequent formation of new rcDNA-containing nucleocapsids, which can then be enveloped and secreted as new virions or transported to the nucleus to replenish the cccDNA pool.[5]

Capsid assembly modulators (CAMs) represent a novel class of antiviral agents that allosterically modulate the core protein, leading to the misdirection of capsid assembly.[4] this compound is a potent CAM that induces the formation of aberrant, non-functional capsids, thereby preventing the encapsidation of pgRNA.[6][7] This disruption of a critical step in the viral life cycle not only inhibits the production of new infectious virions but also prevents the de novo formation of cccDNA.[6][8]

Mechanism of Action of this compound

This compound binds to a hydrophobic pocket at the dimer-dimer interface of the HBV core protein.[9][10] This binding induces a conformational change that accelerates the assembly of core protein dimers into capsid-like structures. However, this assembly is aberrant and occurs in the absence of pgRNA, leading to the formation of "empty" capsids.[6] By sequestering core protein dimers into these non-functional structures, this compound effectively inhibits the formation of replication-competent nucleocapsids. This dual mechanism of action—inhibiting pgRNA encapsidation and preventing the generation of new rcDNA—directly impacts the establishment and amplification of the cccDNA pool during de novo infection.[6][9] It is important to note that while CAMs like this compound are effective at preventing new cccDNA formation, they have not been shown to have a direct effect on the pre-existing cccDNA reservoir in already infected cells.[11]

Figure 1: HBV Lifecycle and this compound Intervention. This diagram illustrates the key steps in the HBV replication cycle and highlights how this compound disrupts this process by inducing the formation of aberrant capsids, thereby preventing pgRNA encapsidation and subsequent cccDNA amplification.

Quantitative Data on the Efficacy of this compound

The antiviral activity of this compound has been quantified in various preclinical models and in clinical trials. The following tables summarize the key efficacy data.

Table 1: Preclinical Antiviral Activity of this compound

| Experimental System | Parameter Measured | EC50 Value (µM) | Reference |

| HepG2.2.15 cells | Secreted HBV DNA | 0.40 | [6][10] |

| HepG2.2.15 cells | Intracellular rcDNA | 0.34 | [6] |

| Primary Human Hepatocytes (PHH) | HBV DNA | 0.81 | [6][10] |

| Primary Human Hepatocytes (PHH) | HBV Antigens (HBsAg, HBeAg) | 3.7 - 4.8 | [6][10] |

| Primary Human Hepatocytes (PHH) | Intracellular HBV RNA | 3.7 - 4.8 | [6][10] |

Table 2: Clinical Efficacy of this compound (Phase 1b Study)

| Treatment Group (28 days) | Mean Maximum Reduction in Serum HBV DNA (log10 IU/mL) | Reference |

| This compound (600 mg BID) | 1.72 | [12] |

| This compound + Pegylated Interferon | 1.97 | [12] |

| Pegylated Interferon alone | 1.06 | [12] |

Experimental Protocols

Evaluating the impact of this compound on cccDNA formation requires robust cell culture systems and sensitive molecular biology techniques. Below are detailed protocols for key experiments.

Figure 2: Workflow for cccDNA Inhibition Assay. This diagram outlines the key steps to assess the effect of this compound on de novo HBV cccDNA formation in a cell culture model.

Cell Culture and HBV Infection Model (HepG2-NTCP)

HepG2-NTCP cells, which are HepG2 cells engineered to express the HBV entry receptor sodium taurocholate co-transporting polypeptide (NTCP), are a widely used model for studying de novo HBV infection and cccDNA formation.[7][13]

-

Cell Seeding: Seed HepG2-NTCP cells in collagen-coated plates at a density that will result in a confluent monolayer at the time of infection. Culture in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.

-

Infection:

-

Prepare HBV inoculum from a high-titer source (e.g., concentrated supernatant from HepAD38 or HepG2.2.15 cells).[12][14]

-

On the day of infection, wash the confluent HepG2-NTCP cells with PBS.

-

Add the HBV inoculum (MOI of 200-300) mixed with culture medium containing 4% PEG 8000.

-

For the experimental arms, add this compound at a range of concentrations (e.g., 0.01 µM to 10 µM) simultaneously with the viral inoculum. Include a vehicle control (e.g., DMSO).

-

Incubate for 16-24 hours.

-

-

Post-Infection Culture:

-

After the incubation period, remove the inoculum and wash the cells thoroughly with PBS three times to remove residual virus.

-

Add fresh culture medium containing the corresponding concentrations of this compound or vehicle control.

-

Culture the cells for the desired period (e.g., 3 to 9 days), changing the medium every 2-3 days.

-

-

Harvesting: At the end of the experiment, collect the culture supernatant for analysis of secreted viral markers and harvest the cells for DNA extraction.

cccDNA Extraction using Hirt Method

The Hirt extraction method is used to selectively precipitate high molecular weight DNA (genomic DNA) while leaving low molecular weight DNA (including cccDNA and rcDNA) in the supernatant.

-

Cell Lysis: Wash the harvested cell pellet with PBS. Lyse the cells by adding a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.6% SDS).

-

Salt Precipitation: Add NaCl to a final concentration of 1 M. Mix gently and incubate overnight at 4°C.

-

Centrifugation: Centrifuge at high speed (e.g., 17,000 x g) for 30-60 minutes at 4°C to pellet the genomic DNA and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the low molecular weight DNA.

-

Phenol-Chloroform Extraction: Perform sequential extractions with phenol:chloroform:isoamyl alcohol (25:24:1) and then chloroform to remove proteins.

-

DNA Precipitation: Precipitate the DNA from the aqueous phase by adding isopropanol or ethanol and sodium acetate.

-

Wash and Resuspend: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

cccDNA Quantification by qPCR

Quantitative PCR is a sensitive method for cccDNA quantification. To distinguish cccDNA from the more abundant rcDNA, the sample is treated with an enzyme that specifically digests linear and relaxed circular DNA.

-

Enzymatic Digestion: Treat a portion of the Hirt-extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease. These enzymes digest linear and nicked circular DNA (like rcDNA) but not covalently closed circular DNA.

-

qPCR Reaction:

-

Set up a qPCR reaction using primers that specifically amplify a region of the HBV genome.

-

Use a TaqMan probe or a DNA-binding dye like SYBR Green for detection.

-

Include a standard curve of a plasmid containing the HBV genome to determine the absolute copy number.

-

Run a parallel qPCR on undigested DNA to quantify total HBV DNA.

-

Normalize cccDNA copy number to the cell number, which can be determined by quantifying a single-copy host gene (e.g., RNase P) from the same sample.

-

cccDNA Detection by Southern Blot

Southern blotting is the gold standard for cccDNA detection as it allows for the physical separation and specific identification of different HBV DNA forms.[6][11]

-

Agarose Gel Electrophoresis: Load the Hirt-extracted DNA onto a 1.2% agarose gel. Run the gel at a low voltage to ensure good separation of the different DNA topoisomers. cccDNA will migrate faster than rcDNA.

-

Depurination, Denaturation, and Neutralization:

-

Treat the gel with a weak acid (e.g., 0.2 M HCl) to depurinate the DNA.

-

Denature the DNA in the gel using an alkaline solution (e.g., 0.5 M NaOH, 1.5 M NaCl).

-

Neutralize the gel in a Tris-based buffer.

-

-

DNA Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary action.

-

UV Crosslinking: Permanently fix the DNA to the membrane using a UV crosslinker.

-

Hybridization:

-

Pre-hybridize the membrane in a hybridization buffer to block non-specific binding.

-

Hybridize the membrane overnight with a labeled (e.g., 32P or digoxigenin) HBV-specific DNA or RNA probe.

-

-

Washing and Detection: Wash the membrane under stringent conditions to remove the unbound probe. Detect the signal using autoradiography or a chemiluminescent substrate, depending on the probe label. The distinct bands corresponding to cccDNA, rcDNA, and single-stranded DNA can then be visualized and quantified.

Conclusion

This compound represents a significant advancement in the development of novel therapeutics for chronic Hepatitis B. Its mechanism of action, centered on the misdirection of capsid assembly, directly addresses a critical step in the viral life cycle that is essential for the establishment of the persistent cccDNA reservoir. By preventing the encapsidation of pgRNA, this compound effectively blocks the de novo formation of cccDNA. The quantitative data from both preclinical and clinical studies underscore its potent antiviral activity. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate this compound and other capsid assembly modulators, bringing the goal of a functional cure for Hepatitis B closer to reality.

References

- 1. Research Portal [researchdiscovery.drexel.edu]

- 2. researchgate.net [researchgate.net]

- 3. Hepatitis B virus genome recycling and de novo secondary infection events maintain stable cccDNA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene expression analysis of primary normal human hepatocytes infected with human hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ice-hbv.org [ice-hbv.org]

- 7. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 8. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ice-hbv.org [ice-hbv.org]

- 10. Quantification of HBV Total DNA, cccDNA, and Total RNA [bio-protocol.org]

- 11. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ice-hbv.org [ice-hbv.org]

- 13. frontierspartnerships.org [frontierspartnerships.org]

- 14. Cell Culture Systems for Studying Hepatitis B and Hepatitis D Virus Infections [mdpi.com]

Methodological & Application

Application Notes and Protocols for NVR 3-778 In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVR 3-778 is a first-in-class capsid assembly modulator (CAM) that has demonstrated potent antiviral activity against the Hepatitis B Virus (HBV). By targeting the viral core protein, this compound disrupts the normal process of capsid formation, leading to the assembly of non-functional capsids and a subsequent reduction in viral replication.[1][2][3][4][5] These application notes provide a detailed protocol for the in vitro assessment of the antiviral efficacy of this compound against HBV. The described assays are crucial for determining the compound's potency and mechanism of action in a controlled laboratory setting.

Introduction

Chronic Hepatitis B infection remains a significant global health issue, and novel therapeutic agents are urgently needed. This compound represents a promising class of antivirals that act through a distinct mechanism from currently approved nucleos(t)ide analogs.[1][5] This document outlines the essential in vitro assays to characterize the antiviral profile of this compound, including the determination of its 50% effective concentration (EC₅₀) for various viral markers. The protocols provided are designed for use in established HBV-replicating cell lines and primary human hepatocytes.

Data Presentation

The antiviral activity of this compound is quantified by measuring the reduction of various HBV markers in the presence of the compound. The following tables summarize the reported in vitro efficacy of this compound.

Table 1: Antiviral Activity of this compound in HepG2.2.15 Cells [1][3][5][6]

| Viral Marker | Mean EC₅₀ (µM) |

| Secreted HBV DNA | 0.40 |

| Intracellular rcDNA | 0.34 |

| Intracellular Encapsidated HBV RNA | 0.44 |

Table 2: Antiviral Activity of this compound in Primary Human Hepatocytes (PHH) [1][5][7]

| Viral Marker | EC₅₀ (µM) |

| HBV DNA | 0.81 |

| Production of HBV Antigens | 3.7 - 4.8 |

| Intracellular HBV RNA | 3.7 - 4.8 |

Experimental Protocols

Cell Culture and Maintenance

Cell Lines:

-

HepG2.2.15: A human hepatoblastoma cell line stably transfected with the HBV genome, which constitutively produces infectious HBV particles.[6]

-

Primary Human Hepatocytes (PHH): Provide a more physiologically relevant model for de novo infection studies.

Culture Conditions:

-

HepG2.2.15: Maintain in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and G418 (geneticin) for selective pressure. Culture at 37°C in a humidified atmosphere with 5% CO₂.

-

PHH: Culture according to the supplier's recommendations, typically in a specialized hepatocyte culture medium.

Antiviral Assay in HepG2.2.15 Cells

This protocol is designed to determine the EC₅₀ of this compound against established HBV replication.

Materials:

-

HepG2.2.15 cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Reagents for DNA/RNA extraction and quantification (qPCR)

-

Reagents for HBsAg and HBeAg detection (ELISA)

Procedure:

-

Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment.

-

After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known HBV inhibitor like Entecavir).

-

Incubate the plates for 6 days, with a medium change containing fresh compound at day 3.[5]

-

On day 6, harvest the cell culture supernatants and cell lysates.

-

Quantification of Extracellular HBV DNA:

-

Isolate viral DNA from the supernatant.

-

Quantify HBV DNA levels using a validated quantitative polymerase chain reaction (qPCR) assay.

-

-

Quantification of Intracellular HBV DNA and RNA:

-

Lyse the cells and extract total nucleic acids.

-

Treat a portion of the lysate with S7 nuclease to digest non-encapsidated nucleic acids, allowing for the specific quantification of encapsidated HBV DNA and pgRNA.[5]

-

Quantify encapsidated HBV DNA and RNA using qPCR and reverse transcription-qPCR (RT-qPCR), respectively.

-

-

Quantification of HBsAg and HBeAg:

-

Use commercially available ELISA kits to measure the levels of HBsAg and HBeAg in the cell culture supernatants.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each viral marker at each compound concentration relative to the vehicle control.

-

Determine the EC₅₀ value by fitting the dose-response curve using a non-linear regression model.

-

De Novo Infection Assay in Primary Human Hepatocytes

This protocol assesses the ability of this compound to inhibit a new HBV infection.

Materials:

-

Plated primary human hepatocytes (PHH)

-

HBV inoculum (cell culture-derived or patient-derived)

-

Hepatocyte culture medium

-

This compound

-

Reagents for nucleic acid extraction and quantification

-

Reagents for antigen detection

Procedure:

-

Pre-treat PHH with serial dilutions of this compound for 2-4 hours.

-

Inoculate the cells with HBV in the presence of the compound.

-

After 16-24 hours, remove the inoculum and wash the cells to remove unbound virus.

-

Culture the cells in a fresh medium containing the corresponding concentrations of this compound.

-

Continue the culture for several days (e.g., 7-14 days), with regular medium changes containing the compound.

-

Harvest supernatants and cell lysates at desired time points.

-

Quantify secreted HBV DNA, intracellular HBV DNA, cccDNA, HBV RNA, HBsAg, and HBeAg as described in the previous protocol.

-

cccDNA Quantification:

-

Extract Hirt DNA to enrich for episomal DNA.

-

Treat the DNA extract with a plasmid-safe ATP-dependent DNase or T5 exonuclease to remove remaining relaxed-circular and double-stranded linear DNA.

-

Quantify cccDNA using a specific qPCR assay.[8]

-

-

Analyze the data to determine the EC₅₀ for the inhibition of de novo infection.

Visualizations

Caption: Figure 1. Workflow for in vitro antiviral efficacy testing of this compound.

Caption: Figure 2. This compound disrupts normal HBV capsid assembly.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. Consistent and accurate application of these assays is essential for understanding the compound's antiviral properties and for its continued development as a potential therapeutic for chronic Hepatitis B. These methods allow for the determination of key parameters such as EC₅₀ values against various viral replication markers, providing critical data for preclinical and clinical advancement.

References

- 1. ice-hbv.org [ice-hbv.org]

- 2. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]

- 3. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]

- 4. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quantification-of-the-hepatitis-b-virus-cccdna-evidence-based-guidelines-for-monitoring-the-key-obstacle-of-hbv-cure - Ask this paper | Bohrium [bohrium.com]

- 6. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for NVR 3-778 in HepG2.2.15 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of NVR 3-778, a first-in-class hepatitis B virus (HBV) capsid assembly modulator, in the context of HepG2.2.15 cell culture. This document outlines the mechanism of action, provides detailed experimental protocols for assessing antiviral activity and cytotoxicity, and presents quantitative data to facilitate experimental design and data interpretation.

Introduction to this compound

This compound is a potent and orally bioavailable sulfamoylbenzamide (SBA) class HBV capsid assembly modulator (CAM).[1] It targets the HBV core protein (HBc), a critical component for viral replication, leading to the misassembly of viral capsids.[2][3][4][5][6] This disruption of capsid formation inhibits the encapsidation of pregenomic RNA (pgRNA), a crucial step in the HBV life cycle, thereby blocking the production of new infectious viral particles.[2][3][5] this compound has demonstrated potent antiviral activity against various HBV genotypes and shows a lack of cross-resistance with nucleos(t)ide analogs.[2][5]

Mechanism of Action

This compound functions by binding to the dimer-dimer interface of the HBV core protein.[2][5] This binding induces a conformational change in the core protein, accelerating the assembly process and leading to the formation of aberrant, non-functional capsids that are devoid of the viral genome.[3][7] Consequently, the downstream steps of the viral life cycle, including reverse transcription and virion secretion, are effectively inhibited.

Caption: Mechanism of this compound in disrupting HBV capsid assembly.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound in HepG2.2.15 cells.

Table 1: Antiviral Activity of this compound against HBV in HepG2.2.15 Cells

| Parameter | EC50 (µM) | Reference |

| Secreted HBV DNA | 0.40 | [2][5] |

| Intracellular Encapsidated rcDNA | 0.34 | [2] |

| Intracellular Encapsidated pgRNA | 0.44 | [2] |

Table 2: Cytotoxicity of this compound in HepG2.2.15 Cells

| Assay | CC50 (µM) | Reference |

| CellTiter-Glo | >50 | [2] |

Table 3: Combination Antiviral Activity of this compound with Nucleos(t)ide Analogs in HepG2.2.15 Cells

| Combination | Effect | Reference |

| This compound + Lamivudine (LMV) | Additive to Synergistic | [2] |

| This compound + Tenofovir (TFV) | Additive | [2] |

| This compound + Entecavir (ETV) | Additive | [2] |

Experimental Protocols

HepG2.2.15 Cell Culture

The HepG2.2.15 cell line is a human hepatoblastoma cell line stably transfected with a plasmid containing the complete HBV genome, leading to the constitutive production of infectious HBV particles.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in a new flask at a 1:3 to 1:6 split ratio.

Antiviral Activity Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound.

Caption: Workflow for determining the antiviral activity of this compound.

Materials:

-

HepG2.2.15 cells

-

96-well cell culture plates

-

This compound compound

-

Cell culture medium (as described in Protocol 1)

-

HBV DNA extraction kit

-

qPCR master mix, primers, and probe for HBV DNA

Protocol:

-

Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add 200 µL of the medium containing the different concentrations of this compound. Include a no-drug control.

-

Incubate the plates for 6 days. On day 3, carefully replace the medium with fresh medium containing the corresponding concentrations of this compound.

-

On day 6, collect the cell culture supernatant for HBV DNA quantification.

-

Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted HBV DNA using a real-time quantitative PCR (qPCR) assay. Use primers and a probe specific for the HBV genome.

-

Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Cytotoxicity Assay (CellTiter-Glo®)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

HepG2.2.15 cells

-

Opaque-walled 96-well plates

-

This compound compound

-

Cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

-

Seed HepG2.2.15 cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound, similar to the antiviral assay. Include a no-drug control and a control with no cells (for background luminescence).

-

Incubate the plates for 6 days, refreshing the medium and compound on day 3.

-

On day 6, equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Combination Antiviral Activity Assay

This protocol is for evaluating the combined effect of this compound with other anti-HBV drugs.

Protocol:

-

Follow the Antiviral Activity Assay protocol (Protocol 2).

-

Prepare a checkerboard of serial dilutions of this compound and the other antiviral agent (e.g., lamivudine, tenofovir, or entecavir), both alone and in combination.

-

Treat the cells with the drug combinations and incubate for 6 days, with a medium and drug change on day 3.

-

Quantify the secreted HBV DNA on day 6.

-

Analyze the data using software such as MacSynergy II or CalcuSyn to determine if the drug combination has an additive, synergistic, or antagonistic effect.[2]

HBsAg and HBeAg Quantification (ELISA)